N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[[5-(4-nitrophenyl)-2-furanyl]methylideneamino]-1,3-benzodioxole-5-carboxamide is a member of benzodioxoles.
Scientific Research Applications
Antibacterial Activity
Nitrofurantoin®, an effective drug for urinary infectious diseases, has analogs bearing furan and pyrazole scaffolds, including N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, which have been synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. These analogs show promise as antibacterial agents (Hassan et al., 2020).
Anti-Leishmanial Activity
Nitroaromatic compounds, including derivatives similar to the specified compound, have been synthesized and characterized, demonstrating potential as anti-leishmanial agents. Their structure and efficacy in inhibiting the growth of Leishmania infantum have been evaluated, highlighting their potential as veterinary drugs for combating leishmaniasis (Dias et al., 2015).
Synthesis and Transformations
Research into the synthesis and transformation of related furan-carboxamide compounds has been conducted, exploring various methods for producing these compounds and their potential for further chemical modifications. These studies contribute to the understanding of the chemical properties and reactivity of such compounds (El’chaninov et al., 2017).
Antimicrobial Activities
A carboxylic acid derivative, similar in structure to the specified compound, has been synthesized and used to form organotin(IV) complexes. These complexes have been tested for their in vitro antimicrobial activity against a range of fungi and bacteria, showing significant biocidal properties. The study enhances the understanding of the potential of such compounds in antimicrobial applications (Dias et al., 2015).
Corrosion Inhibition
Compounds structurally similar to the specified compound have been synthesized and evaluated for their ability to inhibit corrosion on carbon steel surfaces. These studies contribute valuable insights into the potential application of such compounds in materials science, particularly in corrosion prevention (Palayoor et al., 2017).
Properties
Molecular Formula |
C19H13N3O6 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H13N3O6/c23-19(13-3-7-17-18(9-13)27-11-26-17)21-20-10-15-6-8-16(28-15)12-1-4-14(5-2-12)22(24)25/h1-10H,11H2,(H,21,23)/b20-10+ |
InChI Key |
UZQVNUQKFRFJTB-KEBDBYFISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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